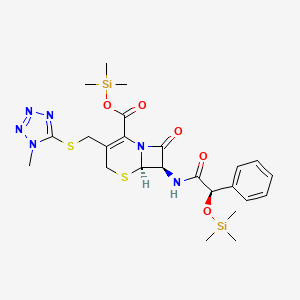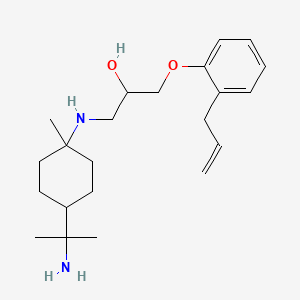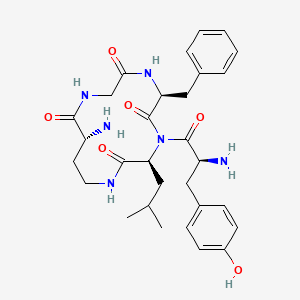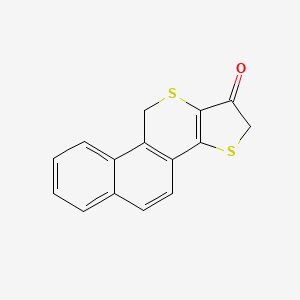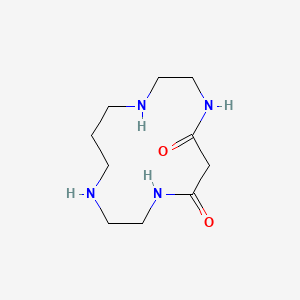![molecular formula C25H22Cl2N2OS2 B1195632 (3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone is an azaspiro compound.
Applications De Recherche Scientifique
Antiviral Properties
A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include compounds structurally similar to the specified chemical, were synthesized and evaluated for their antiviral activity. These compounds demonstrated strong activity against the influenza A/H3N2 virus, with some variants showing EC50 values as low as 0.2 µM, and a selectivity index of about 50. Additionally, certain derivatives inhibited human coronavirus 229E, illustrating the potential of this chemical scaffold in developing new antiviral molecules (Apaydın et al., 2020).
Nematicidal Activity
Another research focused on the synthesis of compounds related to the specified chemical, highlighting their potential in addressing nematicidal challenges. These compounds were evaluated for their antibacterial, antifungal, and nematicidal activities, showcasing their broad-spectrum utility in pest and pathogen control (Srinivas, Nagaraj, & Reddy, 2008).
Anticancer and Antidiabetic Applications
A study on the development of spirothiazolidines analogs, which share a similar structural framework with the specified chemical, revealed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting their potential in antidiabetic drug development (Flefel et al., 2019).
Antimicrobial Effects
A related compound was synthesized and assessed for its antimicrobial activity. This research highlights the potential of such chemical structures in developing new classes of antimicrobial agents, effective against various bacterial and fungal strains (Patel & Patel, 2017).
Synthesis and Structural Characterization
Research has also been conducted on the synthesis and structural characterization of similar compounds, providing insight into their potential applications in various fields, including pharmaceuticals (Lakshminarayana et al., 2009).
Anticonvulsant Properties
Compounds with a similar structural motif have been synthesized and evaluated for their anticonvulsant properties. This research opens avenues for the development of new treatments for seizure disorders (Obniska et al., 2005).
Propriétés
Nom du produit |
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone |
|---|---|
Formule moléculaire |
C25H22Cl2N2OS2 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylidene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone |
InChI |
InChI=1S/C25H22Cl2N2OS2/c1-15-9-8-11-18(26)21(15)28-24-29(25(16(2)31-24)13-6-3-7-14-25)23(30)22-20(27)17-10-4-5-12-19(17)32-22/h4-5,8-12H,2-3,6-7,13-14H2,1H3 |
Clé InChI |
WVXRLXIHTFSYSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)N=C2N(C3(CCCCC3)C(=C)S2)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)N=C2N(C3(CCCCC3)C(=C)S2)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



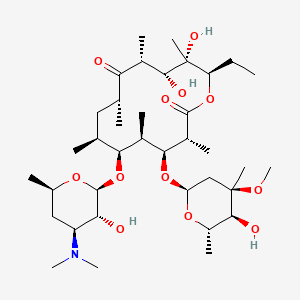
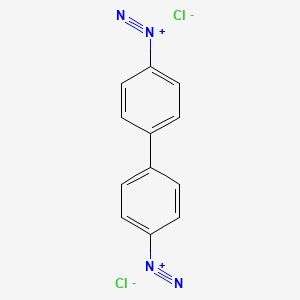
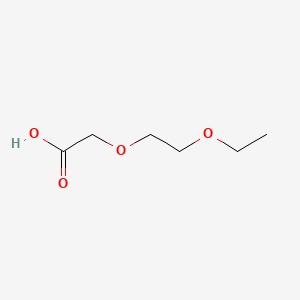


![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)
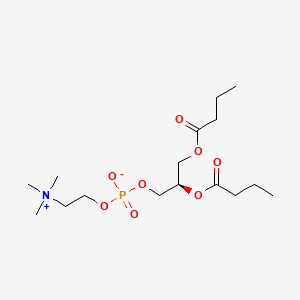
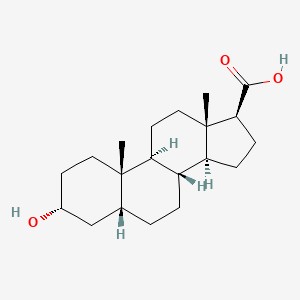
![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)
